
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is a chemical compound with the molecular formula C6HCl2NaO4. It is a sodium salt derivative of a chlorinated hydroxybenzoquinone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate typically involves the reaction of 2,5-dichloro-4-hydroxybenzoquinone with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring a stoichiometric balance of reactants to achieve high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified through recrystallization and filtration techniques to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and other derivatives with different functional groups. These products have diverse applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated and hydroxylated derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. It can also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-1,4-benzoquinone: Similar but lacks the chlorine atoms.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another chlorinated benzoquinone derivative with different functional groups
Uniqueness
Sodium 2,5-dichloro-4-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-olate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
35771-46-1 |
|---|---|
Molekularformel |
C6HCl2NaO4 |
Molekulargewicht |
230.96 g/mol |
IUPAC-Name |
sodium;2,5-dichloro-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-olate |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,11H;/q;+1/p-1 |
InChI-Schlüssel |
MWYOBRJYTHVWJT-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=C(C(=O)C(=O)C(=C1[O-])Cl)Cl)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


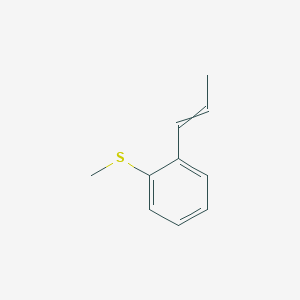
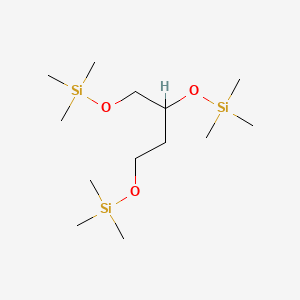

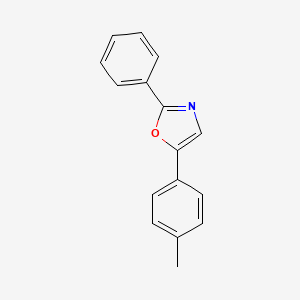

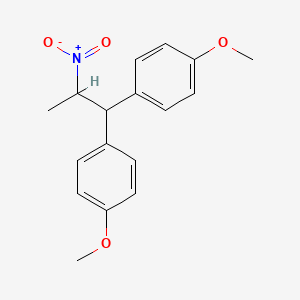
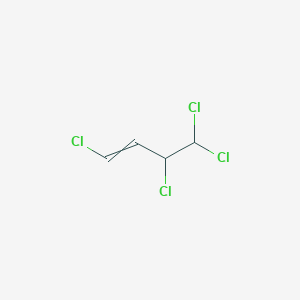
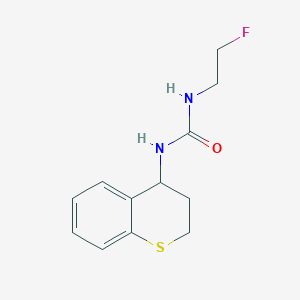

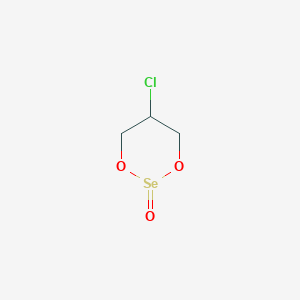
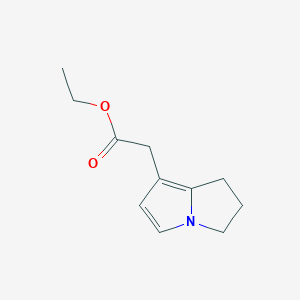

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)
![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)
